1-(3,5-Dichlorophenyl)-3-phenylthiourea

CAS No.: 62644-21-7

Cat. No.: VC19453873

Molecular Formula: C13H10Cl2N2S

Molecular Weight: 297.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62644-21-7 |

|---|---|

| Molecular Formula | C13H10Cl2N2S |

| Molecular Weight | 297.2 g/mol |

| IUPAC Name | 1-(3,5-dichlorophenyl)-3-phenylthiourea |

| Standard InChI | InChI=1S/C13H10Cl2N2S/c14-9-6-10(15)8-12(7-9)17-13(18)16-11-4-2-1-3-5-11/h1-8H,(H2,16,17,18) |

| Standard InChI Key | ZHBTWFPWAAVNBP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |

Introduction

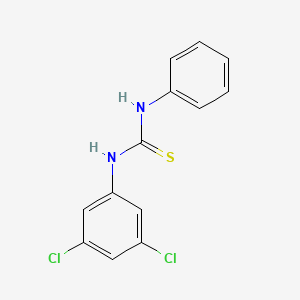

Chemical Identity and Structural Characteristics

1-(3,5-Dichlorophenyl)-3-phenylthiourea (PubChem CID: 904427) belongs to the arylthiourea class, featuring a thiourea core () linked to a 3,5-dichlorophenyl group and a phenyl ring . The IUPAC name, 1-(3,5-dichlorophenyl)-3-phenylthiourea, reflects its substitution pattern (Fig. 1). Key structural descriptors include:

Table 1: Chemical identity of 1-(3,5-Dichlorophenyl)-3-phenylthiourea

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 297.2 g/mol |

| CAS Number | 62644-21-7 |

| XLogP3 | 4.94 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

The planar thiourea group facilitates hydrogen bonding, while the dichlorophenyl and phenyl substituents enhance lipophilicity, as indicated by the high LogP value . The 3,5-dichloro substitution on the phenyl ring introduces steric and electronic effects that influence molecular interactions, a feature shared with bioactive dichlorophenyl analogs .

Synthesis and Structural Optimization

While no explicit synthesis protocol for 1-(3,5-Dichlorophenyl)-3-phenylthiourea is documented, its preparation likely follows established thiourea synthesis methods. A general approach involves the reaction of 3,5-dichloroaniline with phenyl isothiocyanate under acidic conditions :

This method, analogous to the synthesis of 1-(3,4-Dichlorophenyl)-2-thiourea, proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate . The reaction typically employs aqueous HCl as a catalyst, with yields optimized by controlling temperature and stoichiometry. For example, 1-(3,4-Dichlorophenyl)-2-thiourea is synthesized in 29.4% yield using ammonium thiocyanate and m,p-dichloroaniline , suggesting that similar conditions could apply to the 3,5-dichloro isomer.

Physicochemical and Spectroscopic Properties

Experimental data specific to 1-(3,5-Dichlorophenyl)-3-phenylthiourea remain sparse, but properties can be extrapolated from related structures:

Table 2: Estimated Physicochemical Properties

Spectroscopic characterization of related compounds reveals distinctive peaks:

-

IR: N-H stretches (~3400 cm⁻¹), C=S (1064 cm⁻¹), and aromatic C=C (1465 cm⁻¹) .

-

NMR: Aromatic protons resonate at δ 7.2–7.8 ppm, with thiourea NH signals near δ 9.5–10.5 ppm .

Future Directions and Challenges

-

Synthesis Optimization: Improving yields beyond the 29.4% reported for analogs through microwave-assisted or solvent-free methods.

-

Targeted Bioassays: Evaluating inhibitory effects on PTP1B and AGEs, given the success of AH .

-

Toxicological Profiling: Assessing cytotoxicity in normal cell lines to establish therapeutic indices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume